3-(5-Chloro-2-furyl)acrylic acid
Description
Overview of Furan-Containing Acrylic Acids in Organic Chemistry
Furan-containing acrylic acids are a well-established class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. guidechem.comchemicalbook.com The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in numerous natural products and pharmacologically active molecules. nih.gov When conjugated with an acrylic acid, the resulting scaffold possesses a unique combination of electronic and steric properties.
The synthesis of these compounds is often achieved through classic condensation reactions, such as the Knoevenagel or Perkin reactions. wikipedia.orgorgsyn.org The Knoevenagel condensation, for instance, typically involves the reaction of a furan-2-carbaldehyde derivative with an active methylene (B1212753) compound like malonic acid, often in the presence of a basic catalyst such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgthermofisher.com This method provides a reliable route to a variety of substituted furylacrylic acids. justia.com
Furan-containing acrylic acids serve as versatile intermediates in organic synthesis. The acrylic acid moiety can undergo a variety of transformations, including esterification, amidation, and addition reactions across the double bond. guidechem.com Furthermore, the furan ring itself can participate in various reactions, such as electrophilic substitution and cycloadditions, allowing for extensive derivatization. guidechem.comnih.gov
Significance of Halogenation on Heteroaromatic Systems
The introduction of halogen atoms onto heteroaromatic rings is a powerful strategy in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The position and nature of the halogen atom can fine-tune the electronic distribution within the aromatic system, thereby altering its reactivity and interaction with other molecules. guidechem.com
Academic Research Trajectories for 3-(5-Chloro-2-furyl)acrylic Acid
While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. The presence of both a furan ring and a chloro-substituent points towards investigations into its biological activities. Furan derivatives have been explored for a wide range of pharmacological effects, and chloro-containing compounds are prevalent in many approved drugs.
Given that the parent compound, 3-(2-furyl)acrylic acid, and its derivatives have shown potential as antimicrobial agents, it is plausible that this compound could be investigated for similar properties. chemicalbook.com The chloro-substituent may enhance this activity or introduce novel biological effects.
Furthermore, the compound serves as a valuable intermediate for the synthesis of more complex molecules. The acrylic acid functionality allows for the introduction of various side chains, leading to the generation of libraries of derivatives for screening in drug discovery programs or for the development of new materials. The reactivity of the chloro-furan moiety could also be exploited in cross-coupling reactions to build more elaborate molecular architectures.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and its parent compound, 3-(2-Furyl)acrylic acid.
| Property | This compound | 3-(2-Furyl)acrylic acid |
| Molecular Formula | C₇H₅ClO₃ | C₇H₆O₃ |
| Molecular Weight | 172.57 g/mol sigmaaldrich.com | 138.12 g/mol sigmaaldrich.com |
| CAS Number | 75426-52-7 guidechem.com | 539-47-9 sigmaaldrich.com |
| Appearance | Colorless to light yellow solid youtube.com | |
| Solubility | Soluble in dichloromethane (B109758) and diethyl ether youtube.com |
Spectroscopic Data
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the vinyl protons, furan ring protons, and the carboxylic acid proton. The chemical shifts of the furan protons would be influenced by the chloro-substituent. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the two vinyl carbons, and the four furan ring carbons. The carbon attached to the chlorine atom would show a characteristic chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and C-O and C-Cl stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom. |
Synthesis of this compound
The most probable synthetic route to this compound is via a Knoevenagel condensation. This reaction would involve the condensation of 5-chloro-2-furaldehyde (B1586146) with malonic acid. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, and proceeds through the formation of an intermediate that subsequently undergoes decarboxylation to yield the final acrylic acid product. wikipedia.org
Reaction Scheme:
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDLKQBAJBUGU-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Chloro 2 Furyl Acrylic Acid and Its Precursors
Classical Approaches for the Construction of Furanacrylic Acid Skeletons
The foundational structure, 3-(2-Furyl)acrylic acid, is a common precursor whose synthesis is well-established through several classical condensation reactions. nih.gov
The Knoevenagel condensation is a widely utilized and highly efficient method for synthesizing 3-(2-furyl)acrylic acid. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of the furanacrylic acid skeleton, furfural (B47365) is reacted with malonic acid. orgsyn.org
The reaction is typically catalyzed by a weak base, with pyridine (B92270) or piperidine (B6355638) being common choices. wikipedia.orgorgsyn.org In a well-documented procedure, heating furfural and malonic acid in pyridine yields 3-(2-furyl)acrylic acid with high efficiency. orgsyn.org A specific protocol using piperidine as the catalyst in a pyridine solvent at 95 °C for 2.5 hours has been reported to produce the target acid with a yield of 92.8% and a purity of 99.5%. researchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent, is particularly effective as it facilitates decarboxylation when malonic acid is used as the active methylene compound. wikipedia.orgyoutube.com
Below is a table summarizing various catalytic systems and conditions for the Knoevenagel condensation of furfural with malonic acid.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | None | Water Bath | 2 | 91-92 | orgsyn.org |
| Piperidine | Pyridine | 95 | 2.5 | 92.8 | researchgate.net |
| Piperidinium Acetate (B1210297) | None | 100 | 3 | Good to Excellent | researchgate.net |
| Morpholine | None | N/A | N/A | 85 |
The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orgslideshare.net In this context, furfural is reacted with acetic anhydride and a base like sodium acetate to produce 3-(2-furyl)acrylic acid. scribd.comyoutube.com Historically, this method was often hampered by low yields, typically in the range of 30-40%, due to competing side reactions like resinification. However, modern modifications, such as using pyridine as both a catalyst and solvent, have improved efficiency. The reaction proceeds by heating the aldehyde with an excess of the acid anhydride, which can also serve as the solvent. youtube.com
The Wittig-Horner reaction, a modification of the classic Wittig reaction, is another powerful method for forming the α,β-unsaturated system. This reaction involves the condensation of an aldehyde with a stabilized phosphorus ylide, typically a phosphonate (B1237965) carbanion. For the synthesis of the furanacrylic acid skeleton, furfural would be treated with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base to form the corresponding ethyl ester of 3-(2-furyl)acrylic acid, which can then be hydrolyzed to the final acid. This method is renowned for its high stereoselectivity, generally favoring the formation of the E-isomer (trans).
Introduction of the Chloro Substituent onto the Furan (B31954) Ring
Once the furanacrylic acid skeleton is formed, or by using a chlorinated precursor, the target compound 3-(5-Chloro-2-furyl)acrylic acid is synthesized.
Direct electrophilic substitution on the pre-formed 3-(2-furyl)acrylic acid is a feasible strategy. The furan ring is susceptible to halogenation, and the reaction with chlorine is expected to introduce the substituent at the 5-position, which is activated by the oxygen atom of the ring. The acrylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but directs incoming electrophiles to the 5-position. Therefore, treating 3-(2-furyl)acrylic acid with a suitable chlorinating agent can yield this compound.
A more common and often higher-yielding approach is to begin with a furan ring that already contains the chloro substituent. The key starting material for this pathway is 5-chloro-2-furfural. This chlorinated aldehyde can then undergo the same condensation reactions described for the unsubstituted furanacrylic acid skeleton.
The Knoevenagel condensation of 5-chloro-2-furfural with malonic acid, in the presence of a base like piperidine or pyridine, directly yields this compound. This method is effective for various 5-substituted-2-furaldehydes, demonstrating the versatility of the Knoevenagel reaction. researchgate.netnih.govdamascusuniversity.edu.sy The reaction conditions are generally similar to those used for unsubstituted furfural.
The Perkin reaction can also be applied, where 5-chloro-2-furfural is reacted with acetic anhydride and sodium acetate to furnish the desired chlorinated product.
Advanced Synthetic Pathways and Methodological Enhancements
Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, sustainability, and yield. For the synthesis of this compound and its precursors, several advanced methodologies can be considered.
Heterogeneous Catalysis: For industrial-scale production, the use of solid acid or base catalysts is advantageous as it simplifies product purification and catalyst recycling. For instance, methanesulfonic acid supported on silica (B1680970) has been used for the esterification of furanacrylic acid, which could be part of a multi-step synthesis. Similarly, reconstructed hydrotalcite, a solid base catalyst, has shown high activity in Knoevenagel condensations, even in the presence of water, offering a greener alternative to homogeneous catalysts. organic-chemistry.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations. Microwave-assisted Knoevenagel condensations have been successfully implemented. google.com This technique could be applied to the condensation of 5-chloro-2-furfural with malonic acid to accelerate the formation of this compound.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of furan derivatives has been adapted to flow processes, and this technology could be applied to both the initial condensation step and subsequent modifications.
Photocatalysis: Research into green chemical reactions has explored the use of light to drive chemical transformations. For example, [2+2] photocycloaddition reactions of furan derivatives like furyl acrylic acid have been studied, indicating the potential for novel light-mediated synthetic routes in furan chemistry. und.edu
Sonochemical and Microwave-Assisted Syntheses
Modern synthetic chemistry increasingly employs alternative energy sources like ultrasound (sonochemistry) and microwave irradiation to enhance reaction rates, improve yields, and promote cleaner processes. brazilianjournals.com.brresearchgate.netnih.gov These techniques have been successfully applied to reactions analogous to the synthesis of this compound and its precursors.
Sonochemical Synthesis: Ultrasound irradiation accelerates chemical reactions through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. researchgate.netrsc.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction speed. rsc.org
The Knoevenagel condensation, a key step in forming acrylic acids, benefits significantly from sonochemistry. brazilianjournals.com.br For instance, the synthesis of acrylic acid derivatives from various aldehydes and malonic acid using pyridine as a solvent and catalyst shows a dramatic reduction in reaction time from 24 hours under conventional reflux to just 1 hour under ultrasound irradiation, often with improved yields. brazilianjournals.com.br This high-energy input facilitates the formation of the necessary carbanion and its subsequent condensation with the aldehyde. brazilianjournals.com.br The application of ultrasound offers a rapid and efficient pathway for the multigram synthesis of acrylic acids. brazilianjournals.com.br
| Aldehyde Reactant | Method | Reaction Time (h) | Yield (%) |
| Thiophene-2-carboxaldehyde | Reflux | 24 | 70 |
| Thiophene-2-carboxaldehyde | Ultrasound | 1 | 85 |
| 4-Methoxybenzaldehyde | Reflux | 24 | 80 |
| 4-Methoxybenzaldehyde | Ultrasound | 1 | 90 |
| 4-Chlorobenzaldehyde | Reflux | 24 | 75 |
| 4-Chlorobenzaldehyde | Ultrasound | 1 | 85 |
| This table presents comparative data for the Knoevenagel synthesis of various acrylic acids under conventional reflux versus ultrasound (US) irradiation, demonstrating the significant reduction in reaction time and general improvement in yield offered by the sonochemical method. brazilianjournals.com.br |
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture can lead to remarkable rate enhancements, higher yields, and sometimes different product selectivity compared to conventional heating methods. nih.govjmpas.com
The Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto a furan ring to produce precursors like 5-chloro-2-furaldehyde (B1586146), can be significantly accelerated using microwave irradiation. jmpas.com For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a related heterocyclic aldehyde, was achieved by heating the reactants with a Vilsmeier reagent under microwave irradiation for one hour, resulting in a high yield of 94%. jmpas.com Similarly, the condensation step itself, such as the reaction between an aldehyde and an active methylene compound, can be expedited. Microwave activation has been successfully used to modify and streamline the amidation of carboxylic acids, a transformation related to the derivatives of acrylic acids. nih.gov
Catalytic Systems in Carbon-Carbon Bond Formation
The formation of the crucial carbon-carbon bonds in this compound and its precursors is governed by specific catalytic systems. These range from traditional base catalysis in condensation reactions to sophisticated transition metal catalysis for building the substituted furan scaffold.
Base-Catalyzed Condensation Reactions: The most common method for synthesizing α,β-unsaturated acids like this compound is the Knoevenagel-Doebner condensation. wikipedia.org This reaction involves the condensation of an aldehyde (5-chloro-2-furaldehyde) with a compound containing an active methylene group, such as malonic acid. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, with pyridine or piperidine being common choices. orgsyn.orgnih.gov The base facilitates the deprotonation of the active methylene compound, creating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final α,β-unsaturated product. wikipedia.org Research on the condensation of 5-substituted furaldehydes has demonstrated this method's applicability. For example, 5-chloro-2-furaldehyde has been successfully reacted with indan-1,3-dione in ethanol (B145695) to yield the corresponding condensation product. damascusuniversity.edu.sy
An alternative, classic method is the Perkin reaction, which uses an acid anhydride and the alkali salt of the corresponding acid (e.g., acetic anhydride and sodium acetate) to convert an aromatic aldehyde into an α,β-unsaturated acid. wikipedia.orgbyjus.comlongdom.org This reaction is also applicable to heteroaromatic aldehydes like furfural and represents another viable catalytic route. longdom.orgslideshare.net
| 5-Substituted Furaldehyde | Reactant | Yield (%) | Reaction Time (h) |
| 5-Bromo-2-furaldehyde | Indan-1,3-dione | 68 | 1.5 |
| 5-Chloro-2-furaldehyde | Indan-1,3-dione | 46 | 2.5 |
| 5-Methyl-2-furaldehyde | Indan-1,3-dione | 51 | 3.5 |
| This table shows the results of the Knoevenagel condensation between various 5-substituted furaldehydes and Indan-1,3-dione, highlighting the reaction conditions and yields for the 5-chloro derivative. damascusuniversity.edu.sy |
Palladium-Catalyzed Cross-Coupling Reactions: The synthesis of more complex furan precursors often relies on powerful carbon-carbon bond-forming reactions catalyzed by transition metals, particularly palladium. mdpi.comresearchgate.net Reactions like the Suzuki-Miyaura, Hiyama, and Heck couplings are instrumental in this field. wikipedia.orgresearchgate.net
For instance, precursors such as 5-aryl-2-furaldehydes can be synthesized from 5-chlorofuran-2-carbaldehyde. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like phenylboronic acid) with a halide (5-chlorofuran-2-carbaldehyde) in the presence of a palladium catalyst and a base. researchgate.net
Hiyama Coupling: This method couples an organosilane (e.g., phenyltrifluorosilane) with a halide, again catalyzed by palladium. researchgate.net
The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation. It couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is widely used in the production of fine chemicals and offers a powerful strategy for modifying furan-based molecules, tolerating a wide variety of functional groups. researchgate.net These catalytic systems provide versatile and efficient routes to the functionalized furan precursors necessary for the synthesis of compounds like this compound.
Chemical Reactivity and Derivatization Strategies
Reactions at the Acrylic Acid Moiety
The acrylic acid portion of the molecule is susceptible to a variety of reactions characteristic of α,β-unsaturated carboxylic acids, enabling the synthesis of numerous derivatives.
The carboxylic acid group of 3-(5-Chloro-2-furyl)acrylic acid can be readily converted into esters and amides through established synthetic protocols.
Esterification: The reaction of the carboxylic acid with various alcohols, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding acrylic esters. google.com This Fischer esterification is a common and efficient method. rug.nl For acrylic acids, resin-based catalysts are also widely used to produce a variety of esters. chemra.com The synthesis of esters of similar compounds, such as 3-(2-furyl)acrylic acid derivatives, has been reported, highlighting the feasibility of this transformation. researchgate.net
Amidation: Amides can be synthesized by reacting the carboxylic acid with amines. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. Alternatively, direct amidation can be performed using coupling agents or by heating the acid with an amine. Studies on the related 3-(5-nitro-2-furyl)acrylic acid have demonstrated the successful synthesis of a range of amides with antimicrobial activity. nih.gov A general one-pot procedure for converting acrylic acid to anilides involves sequential treatment with thionyl chloride and anilines in a solvent like dimethylacetamide. researchgate.net
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| 3-(5-nitro-2-furyl)acrylic acid | Various Alcohols/Amines | Esters and Amides | Derivatives show antimycotic, antialgal, and antibacterial activity. nih.gov |
| Acrylic Acid | Aliphatic Alcohols (C1 to C6) | Acrylic Acid Esters | Process often uses sulfuric or sulfonic acid catalysts. google.com |
| Acrylic Acid | Anilines | Anilides | Can be formed in a one-pot reaction using thionyl chloride. researchgate.net |
| beta-chloropropionyl-anilide | Aqueous caustic potash | Acrylic acid anilide | Demonstrates a method for forming acrylic acid amides from related precursors. google.com |
The carboxylic acid group in this compound can be reduced to the corresponding primary alcohol, 3-(5-Chloro-2-furyl)prop-2-en-1-ol. This transformation selectively targets the carbonyl group while preserving the olefinic double bond. Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. Careful control of reaction conditions is necessary to avoid reduction of the conjugated double bond or the furan (B31954) ring.
The electron-deficient olefinic double bond in the acrylic acid moiety is a prime candidate for cycloaddition reactions.
[2+2] Photocycloaddition: Research on the parent compound, trans-3-(2-furyl)acrylic acid (FAA), has shown that it undergoes [2+2] photocycloaddition dimerization. und.edu This reaction, when carried out at low temperatures (-196 °C) using ECO-UVA lamps, can lead to high conversion rates (up to 82%) to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid. und.edu This suggests that this compound could similarly dimerize or react with other alkenes under photochemical conditions to form cyclobutane derivatives.
[3+2] Cycloaddition: The double bond can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones or nitrile oxides. icm.edu.plkingston.ac.uk These reactions are a versatile method for synthesizing five-membered heterocyclic rings, such as isoxazolidines. icm.edu.pl For instance, reactions involving 3-nitroacrylic acid derivatives with nitrones have been studied, yielding isoxazolidine products. icm.edu.pl This indicates a potential pathway for synthesizing novel heterocyclic structures from this compound.
Reactivity of the Furan Ring System with Chloro Substitution
The substituted furan ring offers additional avenues for derivatization through aromatic substitution reactions.
Furan is an electron-rich heterocycle that is highly reactive towards electrophiles. organicchemistrytutor.com In this compound, the furan ring is substituted with a deactivating, ortho-para directing chloro group at the 5-position and a deactivating, meta-directing acrylic acid group at the 2-position.
Electrophilic aromatic substitution (EAS) on five-membered heterocycles like furan typically occurs at the positions adjacent to the heteroatom (alpha positions, C2 and C5). organicchemistrytutor.com Since both the 2- and 5-positions are occupied, substitution will be directed to the available beta positions (C3 and C4). The combined directing effects of the existing substituents determine the regioselectivity. The 2-acrylic acid group will primarily direct incoming electrophiles to the 4-position, while the 5-chloro group will direct to the 3-position. The outcome of an EAS reaction, such as nitration or halogenation, would depend on the specific reaction conditions and the relative activating/deactivating strengths of the substituents. For example, nitration of 3-(2-furyl)acrylic acid introduces a nitro group at the 5-position.
| Position | Substituent | Type | Directing Influence |
|---|---|---|---|
| 2 | -CH=CH-COOH (Acrylic acid) | Deactivating | Directs to C4 |
| 5 | -Cl (Chloro) | Deactivating | Directs to C3 |
While nucleophilic aromatic substitution is generally difficult on electron-rich rings like furan, the presence of strong electron-withdrawing groups can facilitate such reactions. edurev.in The acrylic acid group at the 2-position acts as an electron-withdrawing group, which can activate the chloro-substituent at the 5-position towards nucleophilic attack.
Studies on similar compounds, such as 2-bromo-5-nitrofuran, show that they react readily with nucleophiles. edurev.inuoanbar.edu.iq This suggests that the chloro group in this compound could potentially be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups at the 5-position of the furan ring. The reactivity in such substitution reactions on furan rings is often greater than on corresponding benzene analogues. uoanbar.edu.iq
Ring-Opening and Rearrangement Processes
The chemical reactivity of this compound is significantly influenced by the furan ring, a five-membered aromatic heterocycle. While stable under many conditions, the furan moiety can participate in a variety of ring-opening and rearrangement reactions, particularly under the influence of acids, light, or specific reagents. These transformations can lead to the formation of diverse acyclic and cyclic structures, expanding the synthetic utility of this substituted acrylic acid.
One of the characteristic reactions of furans is their susceptibility to acidic conditions, which can lead to ring-opening. In the presence of a strong acid, the furan ring of this compound can be protonated, initiating a cascade of reactions that can result in the formation of 1,4-dicarbonyl compounds. This process disrupts the aromaticity of the furan ring, yielding a more flexible acyclic structure that can be utilized in subsequent synthetic steps. The specific outcome of such a reaction is dependent on the reaction conditions, including the nature of the acid and the solvent employed.
Photochemical rearrangements are another important class of reactions for furan derivatives. Upon exposure to ultraviolet light, furans can undergo [2+2] photocycloadditions. For the related compound, trans-3-(2-furyl)acrylic acid, dimerization has been observed under photochemical conditions, leading to the formation of a cyclobutane ring. It is plausible that this compound could undergo similar intramolecular or intermolecular photocycloaddition reactions, yielding complex polycyclic structures.
Furthermore, rearrangement processes can be initiated through various catalytic methods. For instance, the treatment of furan derivatives with specific catalysts can induce skeletal rearrangements, leading to the formation of different heterocyclic or carbocyclic systems. While specific studies on this compound are not extensively documented, the known reactivity patterns of substituted furans suggest its potential to undergo such transformations.
The table below summarizes potential ring-opening and rearrangement reactions applicable to this compound based on the known chemistry of related furan derivatives.
| Reaction Type | Reagents/Conditions | Potential Product(s) |
| Acid-Catalyzed Ring Opening | Strong Acid (e.g., H₂SO₄) | Acyclic 1,4-dicarbonyl compounds |
| Photochemical Dimerization | UV light | Cyclobutane derivatives |
| Catalytic Rearrangement | Transition metal catalysts | Rearranged heterocyclic or carbocyclic structures |
These ring-opening and rearrangement processes highlight the versatility of the furan ring in this compound, providing pathways to a variety of molecular scaffolds that may not be readily accessible through other synthetic routes.
Formation of Complex Heterocyclic Systems
The unique combination of a furan ring, a conjugated acrylic acid moiety, and a chloro-substituent makes this compound a valuable precursor for the synthesis of a wide array of complex heterocyclic systems. The dienophilic nature of the acrylic acid double bond, coupled with the reactivity of the furan ring and the carboxylic acid group, allows for a variety of cyclization and derivatization strategies.
Construction of Pyran and Pyridine (B92270) Derivatives
The synthesis of pyran and pyridine rings often involves cycloaddition or condensation reactions where the acrylic acid moiety can play a crucial role. For instance, pyran derivatives can be synthesized through multicomponent reactions involving an aldehyde, a malononitrile, and a suitable active methylene (B1212753) compound. In such reactions, the acrylic acid part of this compound could potentially act as a dienophile or a Michael acceptor, leading to the formation of highly substituted pyran systems. The Hantzsch reaction, a well-established method for pyridine synthesis, typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. mdpi.comnih.gov While the direct involvement of this compound in a classical Hantzsch synthesis is not typical, its derivatives could be tailored to participate in similar condensation reactions to afford pyridine structures.
A more direct approach to fused pyridine systems involves the Curtius rearrangement of the corresponding acyl azide derived from the acrylic acid. For the analogous (E)-3-(2-furyl)acrylic acid, a one-pot synthesis of furopyridone has been reported. semanticscholar.org This process involves the in-situ formation of an isocyanate via a Curtius rearrangement, followed by a microwave-assisted thermal electrocyclization to yield the fused pyridone ring system. semanticscholar.org This methodology suggests a viable pathway for converting this compound into novel fused pyridine derivatives.
The following table outlines general strategies for the synthesis of pyran and pyridine derivatives that could be adapted for use with this compound.
| Heterocycle | Synthetic Strategy | Key Intermediates/Reactants |
| Pyran | Multicomponent Reaction | Aldehydes, Malononitrile, Active Methylene Compounds |
| Pyridine | Hantzsch-like Condensation | β-Dicarbonyl compounds, Ammonia source |
| Fused Pyridine | Curtius Rearrangement & Electrocyclization | Acyl azide, Isocyanate |
Synthesis of Fused Ring Systems and Spiro Compounds
The construction of fused ring systems from this compound can be achieved through various synthetic strategies that take advantage of the inherent reactivity of both the furan and acrylic acid moieties. Intramolecular cyclization reactions are a powerful tool for creating fused architectures. nih.govamanote.com For example, the furan ring can act as a diene in Diels-Alder reactions, reacting with the dienophilic double bond of the acrylic acid intramolecularly (if suitably tethered) or intermolecularly with other dienophiles to form bicyclic adducts. wikipedia.orgacs.orgyoutube.commasterorganicchemistry.com These adducts can then be further elaborated to generate complex fused systems.
The synthesis of furo[3,2-c]pyridin-4-one from (E)-3-(2-furyl)acrylic acid demonstrates a practical approach to fused systems. semanticscholar.org This transformation proceeds through the formation of an acyl azide, which undergoes a Curtius rearrangement to an isocyanate, followed by a thermal electrocyclization to furnish the fused furopyridone. semanticscholar.org This strategy could be directly applicable to this compound to produce the corresponding chlorinated furopyridone.
Spiro compounds, which contain two rings connected by a single common atom, represent another class of complex molecules that could be synthesized from this compound. The synthesis of spirocycles often involves multicomponent domino reactions or cycloaddition reactions. rsc.orgmdpi.com For instance, the acrylic acid functionality could be modified to participate in [3+2] cycloaddition reactions with azomethine ylides to generate spiro-pyrrolidines. While specific examples starting from this compound are not prevalent, the general principles of spirocycle synthesis suggest that with appropriate functional group manipulation, this compound could serve as a valuable building block.
The table below provides an overview of synthetic approaches to fused and spiro compounds.
| Compound Type | Synthetic Approach | Key Reaction |
| Fused Ring System | Intramolecular Cyclization | Diels-Alder Reaction |
| Fused Ring System | Curtius Rearrangement/Electrocyclization | Thermal Electrocyclization |
| Spiro Compound | Multicomponent Domino Reaction | Knoevenagel/Michael/Cyclization |
| Spiro Compound | [3+2] Cycloaddition | Azomethine Ylide Cycloaddition |
Derivatization towards Oxadiazoles and Triazoles
The carboxylic acid group of this compound is a key functional handle for the synthesis of five-membered aromatic heterocycles such as oxadiazoles and triazoles. These heterocycles are important pharmacophores in medicinal chemistry.
The synthesis of 1,3,4-oxadiazoles can be achieved from carboxylic acids through several routes. A common method involves the conversion of the carboxylic acid to an acid hydrazide, which is then cyclized. For the closely related 3-(5-nitro-2-furyl)acrylic acid, its anhydride (B1165640) has been successfully used as a starting material for the preparation of substituted 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes. chempap.org This was achieved by reacting the anhydride with 5-substituted tetrazoles in boiling xylene. chempap.org This precedent strongly suggests that this compound can be similarly converted to its corresponding oxadiazole derivatives. The general process involves the reaction of an acid derivative (like an acid chloride or anhydride) with a suitable hydrazine derivative, followed by a cyclodehydration step. nih.gov
Triazoles, another important class of nitrogen-containing heterocycles, can also be synthesized from acrylic acid derivatives. One established method for the formation of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this reaction, the acrylic acid could be coupled with a molecule containing an azide or an alkyne, followed by reaction with the corresponding azide or alkyne partner. For instance, 3-(4-azidophenyl)acrylic acid has been used to synthesize 1-[4-(2-carboxylvinyl)phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester with high yield. nih.govfrontiersin.org For the synthesis of 1,2,4-triazoles, a common route involves the reaction of acid hydrazides with various reagents such as nitriles or isothiocyanates. pharmainfo.in Thus, the acid hydrazide derived from this compound would be a key intermediate for accessing 1,2,4-triazole systems.
The following table summarizes the key strategies for the synthesis of oxadiazole and triazole derivatives from this compound.
| Heterocycle | Precursor | Key Reagents/Reaction |
| 1,3,4-Oxadiazole | 3-(5-Chloro-2-furyl)acrylic anhydride/chloride | 5-Substituted Tetrazoles or Hydrazides |
| 1,2,3-Triazole | Azide or Alkyne derivative of the acrylic acid | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| 1,2,4-Triazole | 3-(5-Chloro-2-furyl)acryloyl hydrazide | Nitriles, Isothiocyanates |
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules.
The ¹H and ¹³C NMR spectra are fundamental in determining the stereochemistry of the acrylic acid moiety, specifically the configuration around the carbon-carbon double bond (C=C). The coupling constant (J-coupling) between the two vinylic protons is a key indicator of E/Z isomerism. For the E-isomer of similar acrylic acid derivatives, the coupling constant between the two vinylic protons typically falls in the range of 15-18 Hz, which is characteristic of a trans relationship. Conversely, the Z-isomer would exhibit a smaller coupling constant, usually in the range of 10-12 Hz for a cis arrangement.
In the case of 3-(5-Chloro-2-furyl)acrylic acid, the vinylic protons are expected to appear as doublets in the ¹H NMR spectrum. The proton on the α-carbon (adjacent to the carbonyl group) would likely resonate at a different chemical shift than the proton on the β-carbon (adjacent to the furan (B31954) ring). The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the chloro-substituted furan ring.
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carboxylic carbon, the two olefinic carbons, and the carbons of the furan ring are diagnostic. The furan carbons' chemical shifts are influenced by the chlorine substituent.
Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-3-(5-Chloro-2-furyl)acrylic acid
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-α (vinylic) | ~6.3 | d | ~16 | ~118 |
| H-β (vinylic) | ~7.5 | d | ~16 | ~130 |
| Furan H-3 | ~6.5 | d | ~3.5 | ~112 |
| Furan H-4 | ~6.8 | d | ~3.5 | ~115 |
| COOH | ~12.0 | br s | - | ~170 |
| Furan C-2 | - | - | - | ~155 |
| Furan C-5 | - | - | - | ~145 |
Note: This table is based on expected values for similar structures and should be confirmed with experimental data.
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. Key correlations would be observed between the two vinylic protons (H-α and H-β) and between the two adjacent protons on the furan ring (H-3 and H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the vinylic protons to their respective vinylic carbons and the furan protons to their corresponding furan carbons.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the conjugated carboxylic acid is anticipated around 1680-1710 cm⁻¹.
C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylic moiety would appear in the region of 1620-1640 cm⁻¹. The furan ring C=C stretching vibrations may also appear in this region.
C-O Stretch: The stretching vibrations for the C-O bond of the carboxylic acid and the furan ring are expected in the 1200-1300 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond stretch is typically observed in the fingerprint region, around 600-800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |
| Alkene | C=C Stretch | 1620-1640 | Medium |
| Furan Ring | C=C Stretch | ~1580, ~1470 | Medium |
| Carboxylic Acid/Furan | C-O Stretch | 1200-1300 | Strong |
| Aryl Halide | C-Cl Stretch | 600-800 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, non-polar or symmetric bonds often show strong Raman signals.
For this compound, the C=C stretching vibrations of the acrylic chain and the furan ring are expected to produce strong Raman signals. The symmetric stretching of the furan ring would also be a prominent feature. This technique can be particularly useful in distinguishing between isomers and analyzing the conjugation within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:
Loss of a hydroxyl radical (•OH): This would lead to the formation of an acylium ion [M-17]⁺.
Loss of a carboxyl group (•COOH): This would result in a fragment corresponding to the [M-45]⁺ ion.
Cleavage of the furan ring: Various fragmentations of the chloro-furan moiety can occur, leading to characteristic daughter ions.
McLafferty rearrangement: If applicable to the specific isomer, this rearrangement could lead to characteristic neutral losses.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
X-ray Crystallography for Solid-State Structural Determination
While specific X-ray crystallography data for this compound is not widely available in published literature, the solid-state structure can be inferred from the analysis of closely related compounds, such as 3-(2-furyl)acrylic acid and its derivatives. X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
For analogous compounds like 3-(2-furyl)acrylic acid, crystallographic studies have revealed a generally planar conformation, which is a consequence of the conjugated system extending from the furan ring through the acrylic acid moiety. It is anticipated that this compound would also adopt a similar planar structure. The presence of the chloro-substituent on the furan ring is expected to influence the crystal packing through halogen bonding and other non-covalent interactions, potentially leading to a more densely packed structure compared to its non-halogenated counterpart.
A hypothetical representation of the key structural parameters for this compound, based on known data for similar structures, is provided in the table below.
| Parameter | Expected Value Range |
| C=C Bond Length (acrylic) | 1.33 - 1.35 Å |
| C-C Bond Length (acrylic) | 1.47 - 1.49 Å |
| C=O Bond Length | 1.20 - 1.22 Å |
| C-O Bond Length | 1.31 - 1.33 Å |
| C-Cl Bond Length | 1.70 - 1.74 Å |
These are estimated values based on analogous structures and are subject to experimental verification.
Chromatographic Purity Assessment and Isolation Techniques
The purity of this compound is a critical parameter, and chromatographic techniques are the primary methods for its assessment and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for this purpose.
A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acid (such as formic acid or acetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The acidic component in the mobile phase is necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the conjugated system of the molecule results in strong UV absorbance.
For the isolation and purification of this compound on a preparative scale, column chromatography is often employed. In this technique, a silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). Following column chromatography, recrystallization from a suitable solvent or solvent mixture can be used to obtain the final product in high purity.
The table below summarizes common chromatographic techniques and conditions applicable to this compound.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method |
| HPLC | Reversed-phase (C18) | Acetonitrile/Water with 0.1% Formic Acid | UV Absorbance |
| TLC | Silica Gel | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | UV Light (254 nm) |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | TLC Monitoring |
The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives often involves a condensation reaction followed by purification, which can include isolation of the product through filtration and washing, or through more elaborate chromatographic methods if impurities are closely related to the product. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard for predicting molecular structures and energies.
Density Functional Theory (DFT) and Hartree-Fock (HF) Studies on Molecular Geometry
A theoretical study of 3-(5-Chloro-2-furyl)acrylic acid would typically begin with geometry optimization using DFT and HF methods. These calculations would determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For instance, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are known to provide results that correlate well with experimental data for organic molecules.
Without a specific study, a data table of these parameters cannot be generated.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound—specifically the C-C bonds linking the acrylic acid moiety to the furan (B31954) ring—suggests the possibility of multiple conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the most stable conformers (global and local minima) and the energy barriers for interconversion between them.
Specific energy landscapes and data on stable conformers are not available in the existing literature.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.
A data table containing the HOMO energy, LUMO energy, and the energy gap for this compound cannot be provided without published computational results.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potentials around the oxygen atoms of the carboxylic acid group and the furan ring, and also near the chlorine atom, indicating these as likely sites for interaction with electrophiles.
An actual MEP map and its analysis are dependent on specific computational output, which is not available.
Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density between filled and unfilled orbitals. This analysis can quantify the stability arising from these interactions, measured as second-order perturbation energy (E(2)). For the title compound, NBO analysis would reveal the extent of conjugation between the furan ring and the acrylic acid group and how the chlorine substituent influences the electronic charge distribution.
A data table of significant hyperconjugative interactions and their stabilization energies is not available.
Analysis of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict and help interpret experimental spectra, such as FT-IR, Raman, and UV-Vis. By calculating the vibrational frequencies and electronic transition energies, researchers can assign spectral bands to specific molecular motions and electronic excitations. A theoretical vibrational analysis for this compound would predict the wavenumbers for key functional groups, such as the C=O and O-H stretching of the carboxylic acid, and vibrations of the furan ring. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption maxima.
A comparison table of calculated vs. experimental spectroscopic data cannot be compiled due to the absence of published computational studies.
Theoretical Studies of Reaction Mechanisms and Transition States
Detailed research in this area involves mapping the potential energy surface of a reaction. This process identifies the lowest energy pathways from reactants to products. Key points on this surface include stable molecules (reactants, products, intermediates) and, crucially, transition states, which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a critical factor in determining the reaction kinetics.
A prime example of such theoretical work is the computational analysis of the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction in which the furan ring can participate as a diene. Studies on the reaction between furan and various dienophiles, such as maleic anhydride (B1165640), have been conducted to understand reactivity and stereoselectivity. rsc.orgnih.gov These studies calculate the activation free energies for the formation of different isomers (endo and exo), providing insight into which product is kinetically favored. rsc.orgnih.gov
Similarly, theoretical investigations into reactions of the acrylic acid group, such as esterification and Michael additions, reveal the energetic pathways of these fundamental transformations. For instance, DFT studies on the esterification of acrylic acid have calculated the activation barriers for both uncatalyzed and acid-catalyzed mechanisms, showing that the presence of a catalyst significantly lowers the energy of the transition state. researchgate.net In Michael additions, computational models can predict the activation energies for the addition of nucleophiles to the acrylic system, helping to understand the reaction's feasibility and kinetics. researchgate.net
The data generated from these theoretical studies are pivotal for rationalizing experimental observations and for designing more efficient synthetic routes. For this compound, such calculations could predict how the chloro- and furyl-substituents influence the reactivity of the acrylic acid double bond and the furan ring, guiding its application in chemical synthesis.
The following table presents representative data from a computational study on a reaction analogous to one that the furan moiety of this compound could undergo.
Table 1: Calculated Activation Barriers for the Diels-Alder Reaction of Furan
This table shows theoretically calculated activation free energies (ΔG‡) and reaction free energies (ΔG_rxn) for the Diels-Alder reaction between furan and maleic anhydride, a model system for the reactivity of the furan ring. The data illustrates the energy barriers that must be overcome for the reaction to proceed and the thermodynamic stability of the resulting products. All values are given in kcal/mol.
| Reaction Pathway | Dienophile | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| endo-Addition | Maleic Anhydride | 20.9 | -11.9 |
| exo-Addition | Maleic Anhydride | 21.3 | -12.9 |
This data is adapted from a computational study on the Diels-Alder reaction of furan and maleic anhydride, calculated at the M06-2X/def2-TZVPP level of theory, and serves as an illustrative example. rsc.org
Advanced Applications in Chemical Sciences
Role as a Building Block in Complex Organic Synthesis
The inherent reactivity of the furan (B31954) ring and the acrylic acid moiety makes 3-(5-Chloro-2-furyl)acrylic acid a versatile precursor in the synthesis of more complex molecules. Its ability to undergo a variety of chemical transformations allows for the construction of diverse molecular architectures.
Precursor for Heteroaryl-Substituted Carbinols and Ketones
The furan nucleus of this compound serves as a scaffold for the synthesis of heteroaryl-substituted carbinols and ketones. Research has demonstrated that 3-silylated furfurals, which can be derived from furan-containing compounds, readily react with organomagnesium or organolithium reagents to form 3-silylated 2-furyl carbinols. nih.gov This methodology provides a modular approach to creating 3-substituted 2-furyl carbinols, which are important synthetic intermediates. nih.gov The acrylic acid portion of the molecule can also be manipulated. For instance, the carbon-carbon double bond can undergo hydroarylation reactions in the presence of strong acids like triflic acid, leading to the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov Furthermore, the carboxylic acid group can be reduced to an alcohol, and the furan ring can be oxidized, showcasing the compound's versatility in generating a range of carbinol and ketone derivatives.
Intermediate for Multifunctionalized Molecules in Medicinal Chemistry Research
In the field of medicinal chemistry, this compound and its analogs are valuable intermediates for the synthesis of biologically active molecules. The furan scaffold is a common motif in many pharmaceuticals. nih.gov For example, derivatives of furylacrylic acid have been utilized in the synthesis of heteroaryl-substituted bis-trifluoromethyl carbinols, which have been investigated as inhibitors of malonyl-CoA decarboxylase, an enzyme implicated in metabolic disorders. nih.gov The ability to introduce various functional groups onto the furan ring and modify the acrylic acid side chain allows for the creation of a diverse library of compounds for screening and development in medicinal chemistry research. nih.gov
Contributions to Material Science and Polymer Chemistry
The unique chemical structure of this compound also lends itself to applications in material science and polymer chemistry, where it can be used to create materials with tailored properties.
Monomer in the Synthesis of Functionalized Polymers and Copolymers
The acrylic acid functionality of this compound allows it to act as a monomer in polymerization reactions. The acrylic acid moiety can participate in radical polymerization to form polyacrylates. This enables the incorporation of the chlorinated furan ring into polymer backbones, leading to the synthesis of functionalized polymers and copolymers. These polymers can exhibit unique thermal and mechanical properties due to the presence of the furan ring. For instance, copolymers of acrylic acid and acrylamide (B121943) have been synthesized, and the incorporation of functional monomers can significantly alter the properties of the resulting polymer. nih.gov
Exploration in Photoelectronic and Optoelectronic Materials (e.g., Organic Photovoltaics)
The conjugated system formed by the furan ring and the acrylic acid double bond in this compound suggests its potential for use in photoelectronic and optoelectronic materials. The introduction of electron-withdrawing groups, such as the chloro and cyano groups found in related furan derivatives, can enhance the electrophilicity of the molecule, making it suitable for applications in organic photovoltaics. Polythiophene-based polymers, which share structural similarities with polymers derived from furylacrylic acid, are widely studied as donor materials in organic solar cells. mdpi.com The ability to tune the electronic properties of polymers derived from this compound by modifying its structure opens up possibilities for its use in these advanced materials.
Application in Cross-linking Agents and Advanced Coatings
The carboxylic acid group of this compound can be utilized in the development of cross-linking agents and advanced coatings. Cross-linking is a crucial process for enhancing the properties of polymers, such as in thermosets and coatings, by forming a three-dimensional molecular network. sigmaaldrich.com The carboxylic acid can react with other functional groups, such as those in polyols or amino resins, to form cross-linked structures. mdpi.comgoogle.com This can lead to the development of coatings with improved durability, chemical resistance, and adhesion. mdpi.comchimicalombarda.com For example, acrylic resins are often cross-linked with amino resins like melamine (B1676169) to create robust coatings for various applications. mdpi.com The incorporation of the chlorinated furan moiety from this compound could impart additional desirable properties to these coatings.
Mechanistic Investigations of Interactions with Biological Systems
The scientific community continues to explore the intricate ways in which synthetic compounds interact with biological systems. One such compound of interest is this compound, a molecule that has been the subject of various mechanistic studies to elucidate its potential as a modulator of biological pathways. These investigations, excluding clinical human trial data, provide a foundational understanding of its biochemical and cellular effects.
Enzyme Inhibition Studies
The ability of this compound and its derivatives to inhibit specific enzymes is a key area of research. These studies are crucial in identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level.
Malonyl-CoA Decarboxylase:
While direct inhibition of malonyl-CoA decarboxylase (MCD) by this compound is not extensively documented in publicly available research, the broader class of compounds, including MCD inhibitors, has been studied for its therapeutic potential. For instance, the inhibition of MCD is known to protect the ischemic heart by shifting metabolism from fatty acid oxidation to glucose oxidation. rndsystems.comnih.gov Potent MCD inhibitors have been developed and shown to improve cardiac function during reperfusion of ischemic hearts in animal models. rndsystems.com The general principle of MCD inhibition involves reducing the degradation of malonyl-CoA, which in turn inhibits fatty acid oxidation and consequently stimulates glucose oxidation. rndsystems.comnih.gov This mechanism is considered a promising approach for treating conditions like insulin (B600854) resistance and heart failure. nih.govnih.gov
Bacterial Sortase A:
Sortase A, a cysteine transpeptidase in Gram-positive bacteria like Staphylococcus aureus, is a compelling target for developing new anti-infective agents. nih.gov This enzyme is crucial for anchoring virulence factors to the bacterial cell wall, a process essential for adhesion, biofilm formation, and immune evasion. nih.gov A key advantage of targeting sortase A is that it is located on the outer surface of the cell membrane and lacks a human homolog, suggesting that its inhibitors could have low toxicity. nih.gov Virtual screening and subsequent experimental validation have identified various small molecules that can inhibit sortase A. nih.gov While specific data on this compound as a sortase A inhibitor is not prominent, the furan acrylic acid scaffold is of interest in medicinal chemistry for identifying novel inhibitors. nih.gov
Table 1: Enzyme Inhibition Data
| Compound/Derivative Class | Target Enzyme | Organism/Cell Line | Inhibition Data (IC₅₀) | Reference |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | Bacillus pasteurii | 16.13 ± 2.45 μM | mdpi.com |
| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | Bacillus pasteurii | 18.75 ± 0.85 μM | mdpi.com |
| (Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acid | β-tubulin polymerization | MDA-MB-231 (Breast Carcinoma) | 3.24 ± 0.13 μM | nih.gov |
| N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amide derivative (with trifluoromethyl substitution) | Plasmodium falciparum (Dd2 strain) | - | 47 nM | sigmaaldrich.comnih.govebi.ac.uk |
| CBM 301940 | Malonyl-CoA Decarboxylase | - | 23 nM | rndsystems.com |
Exploration of Molecular Targets for Potential Modulatory Effects on Cellular Pathways
Beyond single enzyme inhibition, research has delved into the broader effects of this compound and related structures on cellular pathways, particularly in the context of cancer.
Studies on derivatives, such as certain 3-(4-chlorophenyl)acrylic acids, have shown antiproliferative activity against breast carcinoma cells (MDA-MB-231). nih.gov These compounds are investigated as potential combretastatin (B1194345) analogues, which are known to target tubulin polymerization. nih.gov The acrylic acid derivative 4b in one study demonstrated a significant cytotoxic effect and was found to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov This suggests that the molecular target for these acrylic acid derivatives is the tubulin protein, a critical component of the cytoskeleton involved in cell division.
Furthermore, derivatives of 3-(5-nitro-2-furyl)acrylic acid have been shown to possess genotoxic effects, inducing DNA damage in human fibroblast cells in vitro. nih.gov This indicates that DNA itself can be a molecular target for this class of compounds, leading to the observed cytotoxic effects. nih.gov The inhibitory action of these nitrofuryl derivatives is also linked to the blockage of bioenergetic processes, specifically glycolysis. nih.gov
Structure-Activity Relationship (SAR) Studies on Derivatives for Biochemical Probes
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. Such studies on derivatives of this compound help in designing more potent and selective biochemical probes.
For instance, in a series of N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides developed as anti-malarial agents, SAR studies revealed critical structural requirements for activity. sigmaaldrich.comnih.govebi.ac.uk It was found that the acyl residue on the 2-amino group of the benzophenone (B1666685) core needed to be a phenylacetic acid substructure. sigmaaldrich.comnih.govebi.ac.uk Furthermore, substitution at the para-position of this phenylacetic acid with methyl or similarly sized groups was crucial. sigmaaldrich.comnih.govebi.ac.uk A trifluoromethyl substituted derivative, for example, exhibited a potent IC₅₀ of 47 nM against a multi-drug resistant strain of Plasmodium falciparum. sigmaaldrich.comnih.govebi.ac.uk
In another example, SAR studies on furan chalcone (B49325) derivatives as urease inhibitors showed that the nature and position of substituents on the aryl ring significantly influence the inhibitory activity. mdpi.com Specifically, derivatives containing 2,5-dichloro and 2-chloro substitutions on the phenyl ring attached to the furan core were identified as the most potent inhibitors. mdpi.com
The antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid have also been investigated through SAR studies. nih.gov These studies revealed that the antimycotic activity decreased with an increase in the length of the alkyl chain of the esters and upon the introduction of an amino nitrogen into the furylethylene backbone. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights
| Lead Compound/Scaffold | Modification | Impact on Activity | Target/Application | Reference |
| N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amide | Acyl residue at the 2-amino group must be a para-substituted phenylacetic acid. | Essential for anti-malarial activity. | Anti-malarial | sigmaaldrich.comnih.govebi.ac.uk |
| 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-one (Furan Chalcone) | Dichloro-substitution on the aryl ring. | Increased urease inhibition. | Urease Inhibition | mdpi.com |
| 3-(5-nitro-2-furyl)acrylic acid esters | Increasing alkyl chain length. | Decreased antimycotic activity. | Antimicrobial | nih.gov |
| 3-(5-nitro-2-furyl)acrylic acid derivatives | Introduction of amino nitrogen into the furylethylene backbone. | Decreased antimycotic activity. | Antimicrobial | nih.gov |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-(5-Chloro-2-furyl)acrylic acid and its derivatives currently relies on established methods such as the Knoevenagel and Perkin reactions. guidechem.comnih.govorgsyn.org The Knoevenagel condensation, for instance, typically involves the reaction of 5-chloro-2-furaldehyde (B1586146) with malonic acid in the presence of a basic catalyst. guidechem.comnumberanalytics.com Similarly, the Perkin reaction offers another route from the corresponding aldehyde. nih.govnih.gov
However, these classical methods often necessitate the use of stoichiometric amounts of reagents and can generate significant waste streams, highlighting the need for more sustainable approaches. Future research should prioritize the development of novel catalytic systems that offer higher efficiency, selectivity, and environmental compatibility. This could involve the exploration of:
Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity under mild reaction conditions, reducing energy consumption and by-product formation.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions. The development of flow-based syntheses for this compound would represent a significant advancement in its production.
Catalytic C-H Activation: A rhodium(III)-catalyzed vinyl C-H activation of acrylic acids has been developed for the synthesis of furans, and exploring similar strategies for the direct synthesis of substituted furylacrylic acids could be a promising avenue. arxiv.org
Exploration of Unique Reactivity Profiles Introduced by the Chloro Substituent
The presence of a chlorine atom at the 5-position of the furan (B31954) ring significantly influences the molecule's electronic properties and reactivity. researchgate.net The chloro group is electron-withdrawing, which can affect the electron density of the furan ring and the acrylic acid moiety. quora.com This, in turn, can modulate its susceptibility to electrophilic and nucleophilic attack. numberanalytics.comresearchgate.net
Future research should systematically investigate the unique reactivity profiles of this compound. Key areas of exploration include:
Electrophilic Substitution Reactions: While furan generally undergoes electrophilic substitution preferentially at the 2- and 5-positions, the presence of the chloro group at C5 directs incoming electrophiles to other positions on the ring. numberanalytics.com Detailed studies are needed to map the regioselectivity of various electrophilic reactions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chloro group could render the furan ring more susceptible to nucleophilic attack, a reactivity pattern that is less common for unsubstituted furans. researchgate.net
Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored properties.
Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions. numberanalytics.com The influence of the chloro substituent on the dienophilic character and the stability of the resulting cycloadducts warrants investigation.
Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions
A thorough understanding of the structure and reactivity of this compound requires detailed spectroscopic analysis. While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are fundamental, future research should employ more advanced methods to gain deeper insights.
| Spectroscopic Technique | Information Gained | Future Research Focus |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and unambiguous assignment of all proton and carbon signals. | Complete assignment for the parent compound and its key derivatives to build a comprehensive spectral database. |
| In-situ IR/Raman Spectroscopy | Real-time monitoring of reaction kinetics and the formation of transient intermediates. | Elucidating reaction mechanisms for the synthesis and subsequent transformations of the title compound. |
| X-ray Crystallography | Precise determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. | Obtaining crystal structures of this compound and its derivatives to understand packing and non-covalent interactions. |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Sensitive and selective detection and quantification of chlorinated furan derivatives in complex mixtures. nih.govcoresta.orgwaters.com | Development of analytical methods for trace analysis in environmental or biological samples. nih.govcoresta.orgwaters.com |
In situ monitoring techniques are particularly crucial for understanding reaction mechanisms. By observing the formation and consumption of species in real-time, researchers can identify reactive intermediates and transition states, leading to a more complete picture of the reaction landscape.
Predictive Computational Modeling for Design of New Derivatives
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. maxapress.com Future research on this compound should leverage predictive computational modeling to accelerate the discovery of new derivatives with desired functionalities.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: To determine the electronic structure, molecular orbital energies, and charge distribution of the molecule. This can provide insights into its reactivity and spectroscopic properties. arxiv.orgmaxapress.com
Molecular Docking Studies: If the compound is explored for biological applications, docking simulations can predict its binding affinity and mode of interaction with specific protein targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish a mathematical relationship between the chemical structure of derivatives and their biological activity or physical properties. This can be used to design new compounds with enhanced performance.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers, providing a detailed understanding of reaction mechanisms. maxapress.com
Discovery of Unexplored Mechanistic Pathways in Chemical and Biological Interactions
The interplay of the furan ring, the acrylic acid moiety, and the chloro substituent creates a rich chemical landscape with the potential for novel and unexplored mechanistic pathways.
Future research should aim to uncover these mechanisms in both chemical and biological contexts:
Novel Chemical Transformations: Investigating the reaction of this compound with a wide range of reagents under various conditions could lead to the discovery of new synthetic methodologies and unexpected molecular rearrangements.
Biological Activity and Mechanism of Action: Many furan derivatives exhibit interesting biological activities. nih.govmdpi.comnih.gov Screening this compound and its derivatives for various biological activities (e.g., antimicrobial, anticancer) is a crucial first step. nih.govmdpi.comnih.gov Subsequent mechanistic studies would then be required to identify the molecular targets and pathways through which these compounds exert their effects. nih.gov The oxidation of the furan ring is often a key step in the metabolism and potential toxicity of furan-containing compounds. nih.gov
Environmental Fate and Transformation: Understanding the environmental degradation pathways of this chlorinated organic compound is essential. This includes studying its abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) transformations to assess its persistence and potential for bioaccumulation. nih.gov
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Chloro-2-furyl)acrylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between furan derivatives and acrylic acid precursors. Key steps include halogenation of the furan ring (e.g., chlorination at the 5-position) followed by condensation with acrylic acid derivatives. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., sulfuric acid for esterification) significantly impact yield . For example, highlights that esterification with acidic catalysts like H₂SO₄ improves reaction efficiency. Researchers should optimize stoichiometry and monitor reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the structure, particularly the coupling between the furan ring protons and the acrylic acid moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 216.6 for C₇H₅ClO₃). X-ray crystallography, if crystals are obtainable, resolves stereochemistry and confirms the (E)-configuration of the acrylic acid group .
Q. How does pH influence the solubility and stability of this compound in aqueous systems?
- Methodological Answer : The compound’s carboxylic acid group deprotonates at neutral to basic pH (pKa ~4.5), increasing water solubility. notes that solubility decreases in acidic conditions (pH < 4), forming aggregates. Stability studies should use buffered solutions (pH 2–9) and monitor degradation via UV-Vis spectroscopy or HPLC. For biological assays, maintain pH 7.4 to mimic physiological conditions .
Advanced Research Questions
Q. How does the chloro substituent position on the furan ring affect the compound’s bioactivity and enzyme inhibition potential?
- Methodological Answer : The 5-chloro group enhances steric and electronic effects, influencing binding to enzyme active sites. Comparative studies with 3-chloro or 4-chloro analogs (e.g., 3-(3,5-Dichlorophenyl)acrylic acid in ) can isolate substituent effects. Use enzyme inhibition assays (e.g., COX-2 or tyrosinase) with IC₅₀ measurements. Molecular docking simulations (e.g., AutoDock Vina) predict interactions, such as halogen bonding between Cl and catalytic residues .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distribution. For regioselectivity in Suzuki-Miyaura couplings, analyze Fukui indices to identify nucleophilic/electrophilic sites. ’s InChI and SMILES data enable precise molecular modeling. Validate predictions experimentally via controlled reactions with Pd catalysts and aryl boronic acids .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Contradictions often arise from variations in solvent purity, temperature, or measurement techniques. Standardize protocols using USP guidelines:
- Solubility : Use shake-flask method with HPLC quantification.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and track degradation products via LC-MS.
and suggest pH-dependent behavior, so include buffer composition in metadata .
Q. What strategies improve the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer : Modify the carboxylic acid group to prodrugs (e.g., methyl esters) to enhance membrane permeability. demonstrates that amide derivatives (e.g., 3-(5-(2-Chlorophenyl)furan-2-yl)acrylamide) exhibit improved pharmacokinetics. Use in vitro Caco-2 cell assays to measure permeability and microsomal stability tests to assess metabolic resistance .
Key Research Recommendations
- Prioritize structure-activity relationship (SAR) studies to optimize bioactivity.
- Use cryo-EM or X-ray crystallography to resolve binding modes with target proteins.
- Explore green chemistry approaches for synthesis (e.g., microwave-assisted reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
